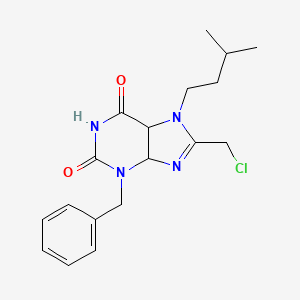
3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a benzyl group, a chloromethyl group, and a 3-methylbutyl group attached to a dihydropurine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of substitution and addition reactions to introduce the benzyl, chloromethyl, and 3-methylbutyl groups. Common reagents used in these reactions include benzyl chloride, chloromethyl methyl ether, and 3-methylbutyl bromide. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
科学的研究の応用
3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific biological context.
類似化合物との比較
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in cocoa and chocolate.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness
3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Unlike caffeine, theobromine, and theophylline, this compound has a chloromethyl group that allows for unique substitution reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C18H23ClN4O2 |
|---|---|
分子量 |
362.9 g/mol |
IUPAC名 |
3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C18H23ClN4O2/c1-12(2)8-9-22-14(10-19)20-16-15(22)17(24)21-18(25)23(16)11-13-6-4-3-5-7-13/h3-7,12,15-16H,8-11H2,1-2H3,(H,21,24,25) |
InChIキー |
GJDQLUUHEGLCEL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C2C(N=C1CCl)N(C(=O)NC2=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-6-fluoro-2-methylbenzo[D]oxazole](/img/structure/B12344050.png)
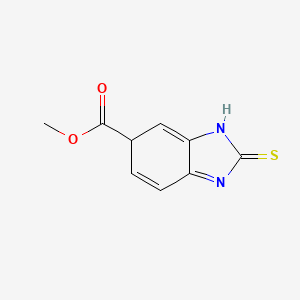
![2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12344064.png)
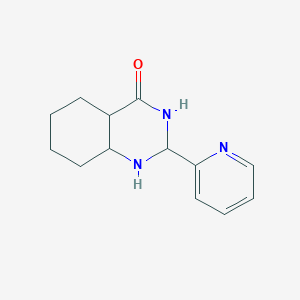
![N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B12344103.png)
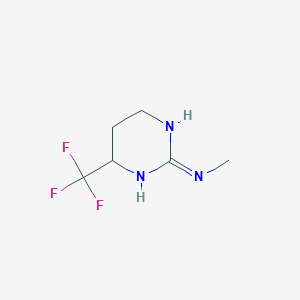
![2-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12344127.png)
![5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12344128.png)
![2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetic acid](/img/structure/B12344133.png)
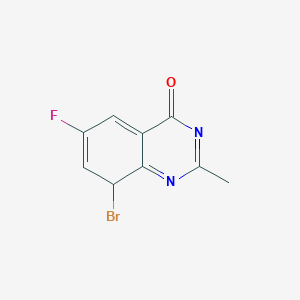
![4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12344135.png)
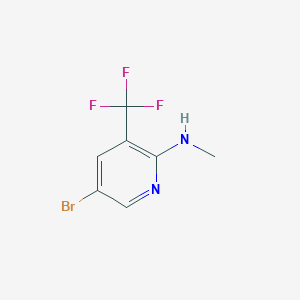
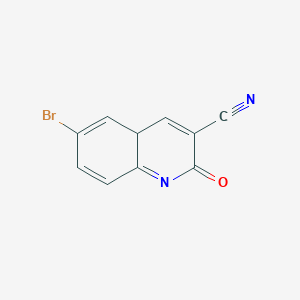
![6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344140.png)
